molecular formula C18H22NO3P B6591877 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine CAS No. 1777796-37-8

2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine

Cat. No.: B6591877
CAS No.: 1777796-37-8
M. Wt: 331.3 g/mol
InChI Key: YKAJTAYURKBDBW-SBUREZEXSA-N
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Description

2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine is a complex organic compound that incorporates both aromatic and heterocyclic structures. It features methoxy groups and a tert-butyl substituent, making it a compound of significant interest in the fields of medicinal and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine often involves multi-step organic reactions. The dihydrobenzo[d][1,3]oxaphosphol scaffold can be constructed through ring-closing reactions, starting from corresponding benzyl alcohols. The tert-butyl group is introduced via alkylation using tert-butyl halides.

Industrial Production Methods

The industrial production methods typically scale up laboratory procedures, ensuring high yields and purity. The process may include catalytic hydrogenation, solvent extraction, and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, including:

  • Oxidation: Methoxy groups can be transformed into aldehydes or carboxylic acids under strong oxidative conditions.

  • Reduction: The oxaphosphol ring can be reduced to alter its stability and reactivity.

  • Substitution: The aromatic methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Electrophiles for substitution reactions, including halides and nitration agents.

Major Products Formed

Reactions involving this compound can yield products like methoxy-substituted pyridines or phosphol derivatives, each with unique properties depending on the reaction pathway chosen.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for constructing complex molecular architectures, facilitating the development of new materials and catalysts.

Biology

The compound's unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies, such as enzyme inhibition assays and receptor binding studies.

Medicine

Medicinally, it is being explored for its potential use in drug design, particularly in areas targeting neurological disorders and cancer treatments due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, it is investigated for applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved often include signal transduction pathways, where the compound may act as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-methoxy-4-tert-butylphenol

  • 4-methoxy-6-tert-butylbenzoxazole

  • 2,6-dimethoxypyridine

Unique Attributes

2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine stands out due to its oxaphosphol ring and specific stereochemistry, providing distinct interactions and reactivity patterns not seen in simpler analogues.

Properties

IUPAC Name

2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAJTAYURKBDBW-SBUREZEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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